![molecular formula C17H14ClN3O3 B3342026 4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate CAS No. 1187223-25-1](/img/structure/B3342026.png)
4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
Overview
Description
The compound “4-((3-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl acetate” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of a fused two-ring system made up of a benzene ring and a pyrimidine ring. They are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely show aromaticity in the quinazoline moiety, with additional electron-withdrawing inductive effects from the chlorophenyl and acetate groups, and electron-donating resonance effects from the methoxy group .Chemical Reactions Analysis
Quinazolines can undergo a variety of reactions, including alkylation, acylation, halogenation, and nitration, among others . The specific reactions that “this compound” might undergo would depend on the reaction conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and acetate groups might increase its lipophilicity compared to a simple quinazoline .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-(3-chloroanilino)-7-methoxyquinazolin-6-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-10(22)24-16-7-13-14(8-15(16)23-2)19-9-20-17(13)21-12-5-3-4-11(18)6-12/h3-9H,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZICUUOWBPEJKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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